1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a 4-fluorobenzyl group attached to the triazole ring. Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 4-fluorobenzyl bromide with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzyl group.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction can lead to the formation of triazoline derivatives .
Scientific Research Applications
1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For instance, it can inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, the compound can interfere with the synthesis of nucleic acids, leading to the inhibition of cell proliferation .
Comparison with Similar Compounds
4-Fluorobenzyl chloride: A related compound used in similar synthetic applications.
4-Fluorobenzyl bromide: Another similar compound with applications in organic synthesis.
1-(4-Fluorobenzyl)-1H-1,2,3-triazole: A structural isomer with different biological activities.
Uniqueness: 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities. Its ability to inhibit a wide range of enzymes and its potential in antimicrobial and anticancer therapies make it a valuable compound in scientific research .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c10-8-3-1-7(2-4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEAJHSDNRJTAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427102 |
Source
|
Record name | 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-95-4 |
Source
|
Record name | 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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